D-Threonic Acid Calcium Salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Threonic Acid Calcium Salt involves the reaction of threonic acid with calcium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure complete reaction and high yield .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of threonic acid with calcium hydroxide under controlled conditions. The product is then purified through crystallization and drying processes to obtain the final compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound is relatively stable and does not readily undergo reduction reactions.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of threonic acid.
Substitution: Substituted derivatives where hydroxyl groups are replaced by other functional groups.
Scientific Research Applications
D-Threonic Acid Calcium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Studied for its role in enhancing calcium absorption and its potential benefits in bone health.
Industry: Utilized in the production of dietary supplements and fortified foods to improve calcium intake.
Mechanism of Action
The mechanism of action of D-Threonic Acid Calcium Salt involves its dissociation into calcium ions and threonic acid in the body. Threonic acid enhances the absorption and retention of calcium by stimulating the uptake of vitamin C, which is crucial for collagen synthesis and bone health . The calcium ions contribute to bone mineralization and overall skeletal health.
Comparison with Similar Compounds
- Calcium carbonate
- Calcium citrate
- Calcium gluconate
Comparison:
- Bioavailability: D-Threonic Acid Calcium Salt has higher bioavailability compared to calcium carbonate and calcium citrate, making it more effective in increasing calcium levels in the body .
- Absorption: It is better absorbed in the gastrointestinal tract compared to calcium gluconate.
- Retention: The presence of threonic acid prolongs the retention of calcium in the body, enhancing its efficacy in bone health .
Properties
IUPAC Name |
calcium;(2S,3R)-2,3,4-trihydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m11./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXGOFZGZFVRHK-PZXRSRGQSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)[O-])O)O)O.C([C@H]([C@@H](C(=O)[O-])O)O)O.[Ca+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14CaO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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